An In-depth Technical Guide to Ketotifen Impurity 3-d4 (Norketotifen-d4)
An In-depth Technical Guide to Ketotifen Impurity 3-d4 (Norketotifen-d4)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketotifen (B1218977) Impurity 3-d4, chemically known as Norketotifen-d4, is the deuterium-labeled analog of Norketotifen. Norketotifen, or N-desmethylketotifen, is the primary active metabolite of the second-generation H1-antihistamine and mast cell stabilizer, Ketotifen.[1][2] Due to its structural similarity and mass difference, Norketotifen-d4 serves as an ideal internal standard for the quantitative analysis of Norketotifen and Ketotifen in biological matrices by mass spectrometry.[3][4] This guide provides a comprehensive overview of the synthesis, physicochemical properties, and analytical applications of Ketotifen Impurity 3-d4, with a focus on its role in bioanalytical method validation.
Physicochemical Properties and Synthesis
Physicochemical Data
The fundamental properties of Norketotifen, the non-labeled parent compound of Ketotifen Impurity 3-d4, are crucial for its application.
| Property | Value | Reference |
| Chemical Name | 4,9-Dihydro-4-(4-piperidinylidene)-10H-benzo[5][6]cyclohepta[1,2-b]thiophen-10-one | --INVALID-LINK-- |
| Synonyms | Norketotifen, N-Desmethylketotifen | --INVALID-LINK-- |
| Molecular Formula | C18H17NOS | --INVALID-LINK-- |
| Molecular Weight | 295.4 g/mol | --INVALID-LINK-- |
| Appearance | White crystalline solid | [7] |
| Solubility | Sparingly soluble in water; freely soluble in ethanol (B145695) and DMSO | [7] |
| pKa (basic amine) | ~9.71 | [8] |
| LogP | 2.99 | [8] |
For Ketotifen Impurity 3-d4 (Norketotifen-d4) , the key difference is the incorporation of four deuterium (B1214612) atoms, leading to a higher molecular weight, which is essential for its use as an internal standard in mass spectrometry.
Synthesis Pathway
The synthesis of Norketotifen-d4 is not extensively detailed in public literature, as it is a specialized analytical standard. However, the general pathway involves two key stages: the synthesis of the parent compound, Norketotifen, followed by deuteration.
Stage 1: Synthesis of Norketotifen
Norketotifen is primarily synthesized through the N-demethylation of Ketotifen. Various methods have been described, with a key approach aimed at avoiding harsh conditions that could lead to racemization. A common method involves the reaction of Ketotifen with a chloroformate reagent, followed by hydrolysis to yield Norketotifen.
Stage 2: Deuteration
The introduction of deuterium atoms (-d4) is typically achieved by using deuterated reagents during the synthesis. For Norketotifen-d4, the deuterium atoms are located on the piperidine (B6355638) ring. This can be accomplished by using a deuterated reducing agent during the synthesis of a precursor to the piperidine ring or through a reductive amination process with a deuterated source.
Role in Bioanalytical Methods
Ketotifen Impurity 3-d4 is indispensable in modern bioanalytical laboratories for the accurate quantification of Ketotifen and its primary metabolite, Norketotifen, in biological samples such as plasma and serum. Its utility as an internal standard (IS) in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays is well-established.
The use of a stable isotope-labeled internal standard like Norketotifen-d4 is considered the gold standard in quantitative mass spectrometry. It co-elutes with the analyte and experiences similar ionization effects and extraction recoveries, thereby correcting for variations in sample preparation and instrument response. This leads to enhanced precision and accuracy in pharmacokinetic and toxicokinetic studies.
Metabolic Pathway of Ketotifen
The formation of Norketotifen from Ketotifen is a key metabolic step. Understanding this pathway is crucial for interpreting analytical results.
Metabolic conversion of Ketotifen to Norketotifen.
Experimental Protocols
The following section outlines a representative experimental protocol for the quantification of Ketotifen and Norketotifen in human plasma using LC-MS/MS with Norketotifen-d4 as an internal standard. This protocol is a composite based on established methodologies and should be validated in the end-user's laboratory.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting : Transfer 200 µL of human plasma (blank, calibration standard, quality control, or unknown sample) into a clean microcentrifuge tube.
-
Internal Standard Spiking : Add 25 µL of Norketotifen-d4 working solution (e.g., 100 ng/mL in methanol) to all tubes except the blank matrix. Vortex for 10 seconds.
-
Alkalinization : Add 100 µL of 0.1 M sodium hydroxide (B78521) to each tube to adjust the pH. Vortex for 10 seconds.
-
Extraction : Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether).
-
Mixing : Vortex the tubes for 5 minutes to ensure thorough mixing and extraction.
-
Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to separate the organic and aqueous layers.
-
Supernatant Transfer : Carefully transfer the upper organic layer to a new set of clean tubes.
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution : Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Analysis : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method Parameters
The following table provides typical parameters for an LC-MS/MS method for the analysis of Ketotifen and Norketotifen.
| Parameter | Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Ketotifen : m/z 310.1 -> 109.1Norketotifen : m/z 296.1 -> 96.1Norketotifen-d4 : m/z 300.1 -> 100.1 |
| Source Temperature | 500°C |
Note: MRM transitions should be optimized for the specific instrument used.
Bioanalytical Method Validation Workflow
The validation of the bioanalytical method should be performed in accordance with regulatory guidelines (e.g., FDA, EMA). The use of Norketotifen-d4 is central to achieving a robust and reliable method.
Bioanalytical method validation workflow.
Quantitative Data Summary
The following tables summarize typical performance characteristics of a validated LC-MS/MS method for Ketotifen and Norketotifen using a deuterated internal standard.
Table 5.1: Calibration Curve and Sensitivity
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) | Correlation Coefficient (r²) |
| Ketotifen | 0.1 - 100 | 0.1 | > 0.995 |
| Norketotifen | 0.1 - 100 | 0.1 | > 0.995 |
Table 5.2: Accuracy and Precision
| Analyte | QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Ketotifen | Low | 0.3 | < 10% | < 10% | ± 15% |
| Medium | 5 | < 8% | < 8% | ± 15% | |
| High | 80 | < 5% | < 5% | ± 15% | |
| Norketotifen | Low | 0.3 | < 10% | < 10% | ± 15% |
| Medium | 5 | < 8% | < 8% | ± 15% | |
| High | 80 | < 5% | < 5% | ± 15% |
Conclusion
Ketotifen Impurity 3-d4 (Norketotifen-d4) is a critical tool for researchers and drug development professionals involved in the bioanalysis of Ketotifen. Its use as a stable isotope-labeled internal standard in LC-MS/MS methods ensures the highest level of accuracy and precision, which is essential for regulatory submissions and a thorough understanding of the pharmacokinetics of Ketotifen and its active metabolite, Norketotifen. The methodologies and data presented in this guide provide a solid foundation for the implementation of robust and reliable bioanalytical assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Norketotifen - Wikipedia [en.wikipedia.org]
- 3. Determination of ketotifen and its conjugated metabolite in human plasma by liquid chromatography/tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. fda.gov [fda.gov]
- 6. ucimsf.ps.uci.edu [ucimsf.ps.uci.edu]
- 7. Buy Norketotifen (EVT-340058) | 34580-20-6 [evitachem.com]
- 8. go.drugbank.com [go.drugbank.com]
